Product packaging for 4-Methoxypyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 1251715-47-5)

4-Methoxypyrazolo[1,5-a]pyridine

Cat. No.: B2813843
CAS No.: 1251715-47-5
M. Wt: 148.165
InChI Key: NJABSULZFKCKOK-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold in Contemporary Chemical Sciences

The pyrazolo[1,5-a]pyridine framework is a fused bicyclic heterocycle that has established itself as a "privileged scaffold" in medicinal chemistry. benthamdirect.combohrium.com Its structural and electronic properties make it a versatile building block in the design of compounds targeting a wide array of biological targets. benthamdirect.comresearchgate.net The significance of this scaffold is underscored by its presence in clinically approved drugs and compounds under investigation for various therapeutic applications. nih.gov For instance, derivatives of pyrazolo[1,5-a]pyridine have been developed as antiallergic agents, platelet aggregation inhibitors, and dopamine (B1211576) D4 antagonists. nih.gov

The broad-spectrum biological activity of the pyrazolo[1,5-a]pyridine core has been demonstrated through extensive research, revealing its potential in several key therapeutic areas:

Antitubercular Activity: A number of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov

Anticancer Properties: The scaffold is a component of compounds evaluated for their cytotoxicity against various human cancer cell lines. nih.gov It is a core feature in two of the three marketed drugs for NTRK fusion cancers. mdpi.com

Anti-inflammatory Effects: Pyrazolo[1,5-a]pyrimidine (B1248293), a related scaffold, has been investigated for its anti-inflammatory potential, with derivatives showing inhibitory effects on key inflammatory mediators. bohrium.com

Kinase Inhibition: The pyrazolo[1,5-a]pyridine nucleus is a key feature in the development of inhibitors for various kinases, which are crucial targets in oncology and immunology. benthamdirect.commdpi.com

Central Nervous System (CNS) Activity: Certain derivatives have been explored for their potential as phosphodiesterase (PDE) inhibitors and dopamine receptor ligands, suggesting applications in treating neurological and psychiatric disorders. beilstein-journals.org

Beyond its medicinal applications, the pyrazolo[1,a]pyridine scaffold is also of interest in materials science due to its photophysical properties. mdpi.com The synthetic versatility of this heterocyclic system allows for the generation of large libraries of compounds for screening and optimization, further cementing its importance in modern chemical sciences. nih.govnih.govacs.orgacs.org

Rationale for Focused Investigation on 4-Methoxypyrazolo[1,5-a]pyridine Derivatives

Research has shown that the presence and position of a methoxy (B1213986) group on the pyrazolo[1,5-a]pyridine ring can be a critical determinant of a compound's therapeutic potential. For example, studies on antitubercular agents revealed that a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold led to compounds with better potency against drug-resistant clinical isolates of M. tuberculosis compared to those with a methyl group at the same position. nih.govacs.org This highlights the positive contribution of the methoxy group to the compound's activity.

Furthermore, this compound derivatives serve as valuable intermediates in the synthesis of more complex molecules. The compound 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796), for instance, is a key building block in the development of new pharmaceutical compounds and advanced materials. lookchem.com Its unique combination of functional groups allows for a wide range of chemical transformations, facilitating the exploration of novel chemical space. cymitquimica.com

The synthesis of various substituted 4-methoxypyrazolo[1,5-a]pyridines has been a subject of interest in its own right. For example, the synthesis of 2-ethyl-4-methoxypyrazolo[1,5-a]pyridine has been documented in the context of developing corticotropin-releasing factor (CRF) receptor antagonists. google.com.pg Additionally, methods for the regioselective synthesis of pyrazolo[1,5-a]pyridines have been developed that tolerate a methoxy substituent at the 4-position. acs.org

The focused investigation into this compound derivatives is therefore driven by the potential of the 4-methoxy group to impart desirable biological and chemical properties. This has led to the exploration of these compounds in various therapeutic areas and as versatile synthetic intermediates.

Table 1: Investigated Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives

Biological Activity Specific Target/Application Reference
Antitubercular Mycobacterium tuberculosis (including drug-resistant strains) nih.gov, nih.gov, acs.org, researchgate.net
Anticancer Various human cancer cell lines, NTRK fusion cancers nih.gov, mdpi.com
Anti-inflammatory Inflammatory mediators bohrium.com
Kinase Inhibition Various kinases (e.g., for oncology) benthamdirect.com, mdpi.com
CNS Activity Phosphodiesterase (PDE) inhibitors, Dopamine receptor ligands beilstein-journals.org
Antiviral Viral targets beilstein-journals.org
Antimalarial Malarial targets beilstein-journals.org
CRF Receptor Antagonism Corticotropin-releasing factor (CRF) receptors google.com.pg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B2813843 4-Methoxypyrazolo[1,5-a]pyridine CAS No. 1251715-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJABSULZFKCKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251715-47-5
Record name 4-methoxypyrazolo[1,5-a]pyridine
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Synthetic Methodologies for 4 Methoxypyrazolo 1,5 a Pyridine and Its Derivatives

Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Core Construction

The formation of the bicyclic pyrazolo[1,5-a]pyridine structure relies on several key bond-forming strategies. These approaches often utilize readily available pyridine (B92270) precursors to build the fused five-membered pyrazole (B372694) ring.

One of the most prevalent and versatile methods for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. nih.gov This approach involves the reaction of a three-atom component, typically a 1,3-dipole derived from an N-aminopyridinium salt, with a two-atom component (a dipolarophile), such as an alkyne or an alkene. nih.gov

The 1,3-dipolar cycloaddition of N-iminopyridinium ylides, generated in situ from N-aminopyridinium salts in the presence of a base, with electron-deficient alkynes and alkenes is a cornerstone for pyrazolo[1,5-a]pyridine synthesis. mdpi.comresearchgate.net This reaction is often followed by an oxidation step to yield the aromatic fused heterocyclic system. mdpi.comresearchgate.net The reaction proceeds efficiently under metal-free conditions at room temperature, using solvents like N-methylpyrrolidone (NMP) and oxygen as the oxidant. organic-chemistry.org This method is compatible with a wide array of α,β-unsaturated carbonyl compounds and electron-withdrawing olefins, providing access to a diverse range of functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.org For instance, the reaction can be used to produce acylated derivatives that are valuable intermediates in the synthesis of kinase inhibitors. organic-chemistry.org By utilizing the dual reactivity of N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source, direct [3+2] cycloadditions with ynals can produce cyanated pyrazolo[1,5-a]pyridines in a single step. rsc.org

A significant strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives involves base-mediated [3+2]-cycloannulation. rsc.orgrsc.org This metal-free approach utilizes the reaction of 1-aminopyridinium iodide with (E)-β-iodovinyl sulfones in the presence of a base like potassium carbonate (K₂CO₃). rsc.orgrsc.org The reaction proceeds via a tandem cycloannulative-desulfonylation process to afford 2-substituted pyrazolo[1,5-a]pyridines in good to high yields. rsc.orgrsc.org Furthermore, by modifying the dipole to an N-tosylpyridinium imide, this method allows for the first preparative synthesis of 3-sulfonyl-pyrazolo[1,5-a]pyridines. rsc.orgrsc.org This protocol is noted for its broad substrate scope and good functional group tolerance. rsc.org

A powerful method for creating pyrazolo[1,5-a]pyridines bearing a phosphonate (B1237965) group involves the oxidative [3+2] cycloaddition of alkynylphosphonates with pyridinium-N-imines. mdpi.comnih.gov This reaction leads to the formation of pyrazolo[1,5-a]pyridine-3-ylphosphonates in moderate to good yields. mdpi.comnih.gov The reactivity of the alkynylphosphonate is dependent on its substituent. While aliphatic and phenyl-substituted acetylenes show lower activity and may require a catalyst such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), other substrates like tetraethyl ethynylbisphosphonate or diethyl 2-TMS-ethynylphosphonate are highly reactive and proceed without a catalyst to give excellent yields. mdpi.comnih.govnsu.ru

This methodology has been successfully applied to the synthesis of methoxy-substituted derivatives. For example, the reaction of the appropriate N-aminopyridinium salt with diethyl (phenyl)ethynylphosphonate in the presence of Fe(NO₃)₃ yielded Diethyl (5-methoxy-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate. mdpi.com Similarly, the reaction with tetraethyl ethynylbisphosphonate produced Tetraethyl (5-methoxypyrazolo[1,5-a]pyridine-2,3-diyl)bis(phosphonate). mdpi.comresearchgate.net

Table 1: Synthesis of Methoxy-Substituted Pyrazolo[1,5-a]pyridine Phosphonates via Oxidative [3+2] Cycloaddition mdpi.com

N-Iminopyridinium PrecursorAlkynylphosphonateCatalyst/ConditionsProductYield
1-Amino-4-methoxypyridinium iodideDiethyl (phenyl)ethynylphosphonateFe(NO₃)₃, DMSODiethyl (5-methoxy-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate33%
1-Amino-4-methoxypyridinium iodideTetraethyl ethynylbisphosphonateK₂CO₃, MeCNTetraethyl (5-methoxy-pyrazolo[1,5-a]pyridine-2,3-diyl)bis(phosphonate)53% (in mixture)

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical and environmentally friendly approach to forming C-C and C-N bonds. acs.org An efficient, catalyst-free CDC method has been developed for the synthesis of pyrazolo[1,5-a]pyridines by reacting N-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds. nih.govacs.org This reaction is promoted by acetic acid and uses molecular oxygen (O₂) as a green oxidant, proceeding through an oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization. nih.govacs.orgresearchgate.net

In addition to catalyst-free methods, palladium-catalyzed CDC reactions have emerged as a powerful tool for the direct C-H functionalization of the pyrazolo[1,5-a]pyridine core. acs.org For instance, a palladium(II)-catalyzed methodology enables the direct C-H bond arylation at the C(3) and C(7) positions of the parent pyrazolo[1,5-a]pyridine. acs.org This strategy has also been extended to the synthesis of 3,3′-bipyrazolo[1,5-a]pyridine derivatives through a homocoupling reaction, demonstrating good functional group tolerance and achieving yields up to 94%. acs.org

Intramolecular reactions provide another important route to the pyrazolo[1,5-a]pyridine skeleton. These methods often involve the construction of a suitably substituted pyridine precursor that can undergo cyclization to form the fused pyrazole ring. nih.govacs.org Notable examples include the intramolecular cyclization of transient nitrenes and ethynylpyridines. nih.govacs.orgresearchgate.net

Rearrangement reactions also play a role in the synthesis of this heterocyclic system. One such pathway involves the rearrangement of a 7-chloropyrazolo[1,5-a]pyridine, produced through an azirine rearrangement, which serves as a key intermediate for further functionalization. researchgate.net Another documented process is the rearrangement of dihydropyrazolo[1,5-a]pyridine intermediates, which are formed during [3+2] cycloaddition reactions and subsequently oxidize to the final aromatic product. beilstein-journals.org A divergent synthesis has been reported where 2-(2-pyridyl)azirine derivatives can undergo selective cleavage and rearrangement. Under copper(II) catalysis, cleavage of the N-C2 bond leads to the formation of pyrazolo[1,5-a]pyridines. bohrium.com

Sonochemical Synthetic Strategies

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a green and efficient method for accelerating reactions and improving yields. While specific sonochemical synthesis of 4-methoxypyrazolo[1,5-a]pyridine is not extensively documented, the general principles have been successfully applied to the synthesis of the broader pyrazolo[1,5-a]pyridine class of compounds. These methods can be adapted for the synthesis of the 4-methoxy derivative.

A notable sonochemical approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes. Current time information in Bangalore, IN.nih.gov In a typical procedure, an N-aminopyridine is reacted with a suitable alkyne under ultrasonic irradiation. The reaction time is significantly reduced compared to conventional heating methods, and the yields are often higher. For instance, a one-pot sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines has been developed via the reaction of 1-amino-2-iminopyridine derivatives with acetylene (B1199291) derivatives. Current time information in Bangalore, IN.nih.gov This catalyst-free method, when conducted under sonication at 85 °C, was completed in just 20 minutes, showcasing a significant improvement over the 3 hours required under reflux conditions. Current time information in Bangalore, IN.

Another example of ultrasound-assisted synthesis involves the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, which yielded pyrazolo[1,5-a]pyrimidines in short reaction times (5 minutes) and with good to excellent yields (61-98%). researchgate.net Although this example leads to a pyrimidine (B1678525) fused system, the principle of using ultrasound to facilitate the cyclocondensation can be extrapolated to the synthesis of pyrazolo[1,5-a]pyridines.

The advantages of employing sonochemistry in the synthesis of these heterocyclic systems include:

Accelerated reaction rates: Sonication can dramatically reduce reaction times.

Improved yields: Higher product yields are often observed.

Milder reaction conditions: Reactions can often be carried out at lower temperatures.

Green chemistry: Reduced energy consumption and potentially less hazardous reaction conditions contribute to a more environmentally friendly process.

While direct examples for this compound are yet to be widely reported, the established sonochemical protocols for the parent scaffold provide a strong foundation for its synthesis.

Regioselective Synthesis of this compound Derivatives

The precise placement of the methoxy (B1213986) group on the pyrazolo[1,5-a]pyridine core is crucial for its intended properties. This section discusses the methods for introducing the methoxy group with positional control and the factors that govern the regioselectivity of the ring formation.

Methods for Methoxy Group Introduction and Positional Control

The regioselective synthesis of 4-methoxypyrazolo[1,5-a]pyridines can be achieved through several strategies, primarily by starting with a pre-functionalized pyridine ring.

One common approach involves the 1,3-dipolar cycloaddition of an N-aminopyridinium salt with an alkyne. To obtain a this compound, a 3-methoxypyridine (B1141550) is the logical starting material. The amination of 3-methoxypyridine followed by reaction with an appropriate alkyne can lead to the desired product. The regioselectivity of the cycloaddition is a critical factor, as the reaction can potentially yield two different regioisomers.

A study on the deuteration of N-aminopyridinium salts noted that the 4-methoxy-N-aminopyridinium cation exhibits lower acidity for both N-H and C-H hydrogens due to the electron-donating effect of the methoxy group. beilstein-journals.org This electronic property can influence the subsequent cycloaddition reaction. Research has shown that both electron-withdrawing and electron-donating substituents are tolerated at the 4-position of the pyrazolo[1,5-a]pyridine ring, with methoxy-substituted derivatives being obtained in low to moderate yields. sci-hub.se

Another strategy involves the modification of a pre-existing pyrazolo[1,5-a]pyridine core. For instance, a hydroxyl group at the 4-position can be methylated to introduce the methoxy group.

Factors Influencing Regioselectivity in Substituted Pyrazolo[1,5-a]pyridine Formation

The formation of the pyrazolo[1,5-a]pyridine ring system, typically through the cycloaddition of an N-aminopyridinium ylide with an unsymmetrical alkyne, can result in the formation of two regioisomers. The regioselectivity of this reaction is influenced by several factors:

Electronic Effects of Substituents: The electronic nature of the substituents on both the pyridine ring and the alkyne plays a crucial role. Electron-donating groups, such as a methoxy group at the 3-position of the starting pyridine (which becomes the 4-position of the product), can influence the electron density of the N-aminopyridinium ylide and direct the cycloaddition. It has been observed that a 4-methoxy group on the resulting pyrazolo[1,5-a]pyridine is tolerated, indicating that its precursor (3-methoxypyridine) can be used successfully. sci-hub.se

Steric Hindrance: The steric bulk of the substituents on both reactants can influence the approach of the alkyne to the ylide, thereby favoring the formation of one regioisomer over the other.

Reaction Conditions: The solvent, temperature, and presence of catalysts can also affect the regiochemical outcome of the cycloaddition. For instance, some reactions show improved regioselectivity under sonochemical conditions. nih.gov

A study on the synthesis of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, highlighted that the reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds leads to regioselective formation of the products. nih.gov The relative electrophilicity of the carbonyl groups in the β-dicarbonyl compound dictates the direction of the initial nucleophilic attack and subsequent cyclization. A similar principle applies to the synthesis of pyrazolo[1,5-a]pyridines, where the electronic properties of the reactants guide the regioselective bond formation.

Post-Synthetic Functionalization of the this compound System

Once the this compound core is synthesized, further derivatization can be carried out to explore structure-activity relationships. This section focuses on electrophilic aromatic substitution and derivatization at various positions of the ring system.

Electrophilic Aromatic Substitution (e.g., Halogenation, Formylation) on Methoxy-Substituted Pyrazolo[1,5-a]pyridines

The electron-rich nature of the pyrazolo[1,5-a]pyridine ring system makes it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents, including the methoxy group.

Halogenation: The introduction of a halogen atom can be a key step for further functionalization through cross-coupling reactions. The direct halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using N-halosuccinimides, with the reaction showing regioselectivity for the C3 position. nih.gov A patent describes the chlorination of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (B596880) with N-chlorosuccinimide (NCS). google.com

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an electron-rich aromatic ring. A patent details the Vilsmeier-Haack formylation of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (B2658006) using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to prepare 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde. google.com This demonstrates that the C3 position is susceptible to electrophilic attack. The regioselectivity of the formylation of pyrazolo[1,5-a]pyrimidines has also been studied, showing that the reaction can be directed to specific positions based on the substitution pattern of the starting material. researchgate.net

Derivatization at Various Positions (e.g., C2, C3, C5, C7)

The this compound scaffold can be further modified at various positions to generate a library of compounds for biological screening.

C3-Position: The C3 position is often functionalized starting from a C3-carboxy or C3-carbonitrile derivative. For example, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) is a key intermediate that can be synthesized from 1-amino-3-bromo-5-methoxypyridin-1-ium 2,4,6-trimethylbenzenesulfonate (B281753) and 2-chloroacrylonitrile. chemicalbook.comgoogle.com This nitrile group can be further elaborated. A patent describes the conversion of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonyl chloride to the corresponding N-isopropyl amide by reaction with isopropylamine. google.com

C2-Position: While less common than C3 functionalization, derivatization at the C2 position is also possible. Oxidative [3+2] cycloaddition of alkynylphosphonates with N-imines can lead to pyrazolo[1,5-a]pyridine-3-phosphonates. mdpi.com Although this example focuses on C3, the methodology could potentially be adapted for C2 functionalization with appropriately substituted alkynes.

Development of Green Chemistry Approaches in this compound Synthesis

The pursuit of greener synthetic pathways for pyrazolo[1,5-a]pyridines has focused on several key areas, including the use of alternative energy sources like microwave irradiation, the development of one-pot multicomponent reactions, and the implementation of safer solvents and catalysts. These strategies align with the principles of green chemistry by enhancing reaction efficiency, reducing reaction times, and lowering the environmental impact.

One notable advancement is the use of microwave-assisted synthesis . This technique has been shown to significantly accelerate reaction rates and improve yields for the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to pyrazolo[1,5-a]pyridines. nih.gov For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, a common strategy for forming the pyrazolo[1,5-a]pyrimidine core, proceeds much faster under microwave irradiation compared to conventional heating. nih.govd-nb.info While direct studies on this compound are limited, the principles are transferable. The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive green alternative. nih.gov

One-pot multicomponent reactions represent another significant green strategy. These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, thereby reducing the need for intermediate purification and minimizing solvent waste. The synthesis of substituted pyrazolo[3,4-b]pyridine derivatives has been successfully achieved through a one-pot condensation under microwave irradiation in aqueous media, highlighting the potential of this approach for related heterocyclic systems. rsc.org

The use of greener catalysts and solvents is also a key aspect of developing eco-friendly synthetic routes. Research has demonstrated the use of indium(III) chloride as a catalyst for the synthesis of pyrazolopyridine derivatives in water, a benign solvent. rsc.org Another approach involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol for preparing pyrazolo[1,5-a]pyridines, which offers high regioselectivity and yields. acs.org Furthermore, catalyst-free and solvent-free reaction conditions have been developed for the synthesis of related heterocyclic systems, representing a significant step towards truly green chemical processes. researchgate.net

An efficient method for synthesizing uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves acetic acid and molecular oxygen promoted cross-dehydrogenative coupling reactions. This method is considered green due to its high atom economy and lack of toxic reagents. nih.gov

The following tables summarize and compare different green synthetic approaches applicable to the pyrazolo[1,5-a]pyridine scaffold.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazolo[1,5-a]pyrimidinone Synthesis

EntryMethodReaction TimeYield (%)
1Microwave Irradiation2 hours52%
2Conventional Heating2 hoursLower than microwave
Data derived from a one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones. d-nb.info

Table 2: Green Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives

StrategyKey FeaturesReactantsProducts
Microwave-Assisted One-Pot Synthesis Aqueous media, InCl₃ catalyst3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketonesCarbonylpyrazolo[3,4-b]pyridine derivatives
TEMPO-Mediated Annulation High regioselectivity, good to excellent yieldsN-aminopyridines, α,β-unsaturated compoundsMultisubstituted pyrazolo[1,5-a]pyridines
Cross-dehydrogenative Coupling High atom economy, no toxic reagentsN-amino-2-iminopyridines, 1,3-dicarbonyl compoundsUniquely substituted pyrazolo[1,5-a]pyridines
This table summarizes various green approaches applicable to the synthesis of the pyrazolo[1,5-a]pyridine core and its analogs. rsc.orgacs.orgnih.gov

Reaction Mechanisms and Chemical Reactivity of 4 Methoxypyrazolo 1,5 a Pyridine Derivatives

Detailed Mechanistic Pathways of Key Synthetic Transformations

The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core is most commonly achieved through the [3+2] cycloaddition reaction. acs.org This versatile method involves the reaction of an N-iminopyridinium ylide, generated in situ from an N-aminopyridinium salt, with a suitable dipolarophile like an alkyne or an electron-deficient alkene. acs.orgorganic-chemistry.org

For the synthesis of 4-methoxypyrazolo[1,5-a]pyridine derivatives, the process starts with the corresponding 4-methoxy-N-aminopyridinium salt. In the presence of a base such as potassium carbonate, the salt is deprotonated to form the reactive pyridinium-N-imine intermediate. mdpi.com This ylide then undergoes a 1,3-dipolar cycloaddition with an alkyne, for instance, dimethyl acetylenedicarboxylate (B1228247) (DMAD). beilstein-journals.orgd-nb.info The reaction proceeds through a cycloadduct which then undergoes oxidation, often facilitated by an oxidant like chloranil (B122849) or even atmospheric oxygen, to yield the stable aromatic pyrazolo[1,5-a]pyridine ring system. acs.orgbeilstein-journals.orgd-nb.info In some cases, redox-active additives like iron(III) nitrate (B79036) (Fe(NO₃)₃) can be used to accelerate the final oxidation step, particularly with less reactive alkynes. mdpi.comresearchgate.net

An alternative green synthetic approach involves a cross-dehydrogenative coupling (CDC) reaction. A plausible mechanism for this transformation begins with the activation of an N-amino-2-iminopyridine by an acid catalyst, which facilitates the nucleophilic addition of an enol. acs.org The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen to form an intermediate that cyclizes and subsequently loses a water molecule to generate the final pyrazolo[1,5-a]pyridine product. acs.org

Influence of the 4-Methoxy Substituent on Reaction Selectivity and Kinetics

The 4-methoxy substituent, an electron-donating group (EDG), exerts a profound influence on the reactivity of the pyrazolo[1,5-a]pyridine ring and its precursors. This effect is clearly demonstrated in the synthesis starting from the 4-methoxy-N-aminopyridinium cation. beilstein-journals.orgd-nb.info

In electrophilic substitution reactions on the final pyrazolo[1,5-a]pyridine product, the electron-donating nature of the 4-methoxy group is expected to activate the heterocyclic system compared to unsubstituted pyrazolo[1,5-a]pyridine. However, the regioselectivity of such reactions is complex. The pyridine (B92270) nitrogen strongly deactivates the ring towards electrophiles, directing substitution away from the α and γ positions (C2, C4, C6) to avoid the formation of unstable intermediates where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com Therefore, electrophilic attack is generally favored at the C3 and C5 positions. The activating and directing influence of the 4-methoxy group will compete with the inherent reactivity pattern of the parent ring system, thereby modulating the final regiochemical outcome.

Deuterium (B1214612) Exchange Studies for Mechanistic Elucidation of Pyrazolo[1,5-a]pyridine Formation

Deuterium exchange studies have been instrumental in elucidating the mechanism of pyrazolo[1,5-a]pyridine formation. An efficient method for preparing 7-deutero-pyrazolo[1,5-a]pyridine derivatives involves a two-step process: first, an α-H/D exchange of the precursor 1-aminopyridinium cation in basic deuterium oxide (D₂O), followed by a [3+2] cycloaddition with an alkyne. beilstein-journals.orgd-nb.infonih.gov

This approach was applied to several 4-substituted 1-aminopyridinium cations, including the 4-methoxy derivative (1c), to probe the electronic effects of the substituent. beilstein-journals.orgd-nb.info The study revealed that the nature of the substituent at the 4-position significantly affects the rate and degree of deuterium incorporation at the C2 (and C6) position of the pyridinium (B92312) salt, which ultimately becomes the C7 position of the pyrazolo[1,5-a]pyridine product.

The electron-donating 4-methoxy group reduces the acidity of the adjacent C-H protons, making the H/D exchange process slower and less efficient compared to the unsubstituted (1a) or 4-methyl (1b) analogs. beilstein-journals.orgd-nb.info Under standardized conditions (K₂CO₃ in D₂O at 80 °C), the 4-methoxy derivative yielded the corresponding deuterated product with a significantly lower degree of deuterium incorporation.

Precursor SaltSubstituent (R)ProductDegree of Deuteration (DD, %)Yield (%)Reference
1-aminopyridinium-HDimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate>9870 beilstein-journals.orgd-nb.info
4-methyl-1-aminopyridinium-CH₃Dimethyl 5-CD₃-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate93 (for CH₃)34 beilstein-journals.orgd-nb.info
4-methoxy-1-aminopyridinium-OCH₃Dimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate5825 beilstein-journals.orgd-nb.info

Structural Elucidation and Advanced Characterization Techniques for 4 Methoxypyrazolo 1,5 a Pyridine Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the characterization of 4-methoxypyrazolo[1,5-a]pyridine derivatives, each providing unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of this compound derivatives.

In ¹H NMR spectra, the protons on the heterocyclic rings display characteristic chemical shifts and coupling patterns that allow for precise assignment. For instance, the methoxy (B1213986) group (–OCH₃) at the C4 position typically appears as a sharp singlet around δ 3.8-4.1 ppm. doi.orgthieme-connect.com The protons on the pyridine (B92270) and pyrazole (B372694) rings resonate in the aromatic region, and their splitting patterns provide information about their relative positions.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that are not visible in ¹H NMR. The chemical shift of the methoxy carbon is typically observed around 55-57 ppm. doi.org The carbons of the fused heterocyclic system appear at distinct positions in the spectrum, confirming the pyrazolo[1,5-a]pyridine (B1195680) core. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to resolve overlapping signals and definitively correlate proton and carbon signals, which is especially useful for complex or highly substituted derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
4-methoxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile CDCl₃8.32 (s, 1H), 8.16 (s, 1H), 7.50 (d, J = 8.7 Hz, 2H), 7.02 (d, J = 8.7 Hz, 2H), 6.86 (s, 1H), 4.08 (s, 3H), 3.87 (s, 3H)160.2, 150.8, 145.5, 134.9, 129.3, 128.9, 128.3, 119.5, 114.9, 114.5, 104.7, 81.8, 56.4, 55.6 doi.org
4-Methoxypyrazolo[1,5-a]pyrazine CDCl₃8.0 (d, J = 5 Hz, 1H), 7.9 (d, J = 2 Hz, 1H), 7.32 (d, J = 5 Hz, 1H), 6.75 (s, 1H), 4.08 (s, 3H)157.0, 140.9, 128.5, 125.7, 117.1, 98.2, 53.8 thieme-connect.comresearchgate.net

Note: Data for the closely related 4-methoxypyrazolo[1,5-a]pyrazine is included for comparative purposes.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact molecular formula. This technique is routinely used to validate the identity of this compound derivatives, often through electrospray ionization (ESI), which typically forms protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. doi.org

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful methods for analyzing the purity of samples and studying their fragmentation patterns. nih.govnih.gov LC separates the components of a mixture, which are then ionized and detected by the mass spectrometer. nih.gov This is crucial for monitoring reaction progress and ensuring the purity of the final compound. doi.org For the parent compound, this compound, predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in complex mixtures. uni.lu

Table 2: HRMS Data for a this compound Derivative

CompoundIonCalculated m/zFound m/zSource
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) [M+H]⁺292.0086 (for ⁷⁹Br)292.0075 doi.org
4-methoxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile [M+Na]⁺302.0900302.0895 doi.org

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), leading to a unique spectral fingerprint. For derivatives of this compound, IR spectroscopy can confirm the presence of the methoxy group and other substituents introduced during synthesis. For example, derivatives containing a nitrile group (–C≡N) will show a sharp absorption band around 2200-2300 cm⁻¹, while those with a carbonyl group, such as in an ester or carboxylic acid, will exhibit a strong stretch around 1700 cm⁻¹.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

While spectroscopic methods provide powerful evidence for chemical structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, confirming not only the connectivity but also the stereochemistry, bond lengths, and bond angles.

The successful growth of a single crystal of a this compound derivative allows for its definitive structural characterization. For instance, the structures of 4-methoxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile (CCDC Code: 2105539) and 6-bromo-4-methoxy-2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile (CCDC Code: 2107774) have been confirmed by this method. doi.org This technique is particularly vital for distinguishing between potential isomers that may be difficult to differentiate by spectroscopy alone. nih.gov

Advanced Analytical Strategies for Complex this compound Derivatives

The characterization of more complex derivatives or the study of reaction mechanisms often requires more advanced analytical strategies. The functionalization of the pyrazolo[1,5-a]pyridine core can lead to intricate substitution patterns, necessitating sophisticated analytical approaches for complete characterization. researchgate.net

These strategies can include:

Multi-dimensional NMR (2D NMR): Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals in structurally complex derivatives where simple 1D spectra may be ambiguous or have significant signal overlap.

Mechanistic Studies: Analytical techniques are employed to understand the reaction pathways for the synthesis of these heterocycles. For example, identifying intermediates in a reaction mixture via LC-MS can provide evidence for a proposed reaction mechanism, such as a concerted [3+2] cycloaddition. nih.govacs.org

Isomer Distinction: In syntheses where multiple isomers could potentially form, a combination of advanced NMR and single-crystal X-ray diffraction is often required to definitively identify the product. nih.gov Computational methods, such as calculating pKa values, can also be used to predict the most likely site of reaction on the heterocyclic ring, complementing experimental findings. researchgate.net

Computational and Theoretical Investigations of 4 Methoxypyrazolo 1,5 a Pyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. sdu.dk For a compound like 4-methoxypyrazolo[1,5-a]pyridine, DFT calculations would typically be employed to determine its optimized ground-state geometry, electron density distribution, and molecular orbital energies.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to predict sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactive behavior. While these studies are common for the pyrazolo[1,5-a]pyridine (B1195680) scaffold, specific HOMO-LUMO values and MEP analysis for the 4-methoxy derivative are not available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of a molecule, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. faccts.dersc.org This method calculates the energies of electronic excited states, which correspond to the absorption wavelengths (λ_max) observed in UV-Vis spectroscopy.

For this compound, TD-DFT calculations could predict its electronic absorption spectrum and provide information on the nature of the electronic transitions (e.g., π→π* or n→π*). Analysis of the molecular orbitals involved in these transitions would reveal how the methoxy (B1213986) substituent influences the compound's photophysical behavior compared to the unsubstituted pyrazolo[1,5-a]pyridine core. Despite the prevalence of this technique, specific TD-DFT data for this compound, including calculated absorption wavelengths and oscillator strengths, have not been reported in the searched scientific articles.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Analysis

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein or nucleic acid. nih.gov The pyrazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.

A docking study of this compound would involve placing the molecule into the binding site of a specific biological target. The simulation would then calculate the most favorable binding pose and estimate the binding energy, which correlates with inhibitory potency. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, would be identified. For instance, studies on related compounds have explored their interactions with targets like phosphodiesterase 4 (PDE4) or various kinases. researchgate.net However, no molecular docking studies specifically featuring this compound as the ligand were found.

Conformational Analysis and Supramolecular Phenomena in Pyrazolo[1,5-a]pyridine Systems

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule with a rotatable bond, such as the C-O bond of the methoxy group in this compound, conformational analysis can identify the most stable orientation of this group relative to the fused ring system.

Supramolecular phenomena refer to the interactions between molecules, such as crystal packing and the formation of dimers or larger aggregates. These interactions are governed by non-covalent forces like hydrogen bonding and π-π stacking. Computational studies can predict the preferred modes of crystal packing and the geometry of intermolecular complexes. While such analyses are crucial for understanding the solid-state properties of materials, specific studies on the conformational preferences and supramolecular assembly of this compound are absent from the available literature.

Advanced Research Applications of 4 Methoxypyrazolo 1,5 a Pyridine and Its Derivatives

Materials Science Applications

The pyrazolo[1,5-a]pyridine (B1195680) framework is a foundational structure for a promising class of fluorescent molecules, or fluorophores. encyclopedia.pubrsc.org Research has demonstrated that derivatives of this scaffold can exhibit high fluorescence quantum yields, a measure of the efficiency of light emission. nih.gov For instance, a pyrazolo[1,5-a]pyridine carboxylic acid derivative was reported to have a high quantum yield of 0.64 under acidic conditions. rsc.orgnih.gov

The photophysical characteristics of these compounds are intrinsically linked to their molecular structure. The pyrazolo[1,5-a]pyrimidine (B1248293) core, a closely related structure, has been studied extensively and provides insight into the properties of pyrazolo[1,5-a]pyridine systems. encyclopedia.pubrsc.org These fluorophores are noted for their potential in applications ranging from molecular sensing to bioimaging, owing to their compact size and excellent photostability. rsc.orgresearchgate.net The ability to systematically modify the core structure allows for the creation of a diverse library of fluorophores with tailored properties. rsc.orgunito.it

A key advantage of the pyrazolo[1,5-a]pyridine scaffold is the ability to tune its photophysical properties through strategic chemical modifications. rsc.org The absorption and emission wavelengths, emission intensity, and fluorescence quantum yield can be precisely controlled by the introduction of different functional groups onto the heterocyclic core. rsc.org

Studies on the analogous pyrazolo[1,5-a]pyrimidine system have shown that attaching electron-donating groups (EDGs), such as a methoxy (B1213986) group, can significantly enhance both absorption and emission characteristics. rsc.orgresearchgate.net Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. rsc.org This high degree of tunability has been demonstrated by the synthesis of derivatives with fluorescence quantum yields (ΦF) spanning a wide range, from as low as 0.01 to a highly efficient 0.97. rsc.orgresearchgate.net This capability allows for the rational design of molecules for specific optical applications, from weakly fluorescent sensors that "turn on" in the presence of an analyte to brightly emissive probes for imaging. rsc.org

The following table illustrates the effect of different substituents on the quantum yield of a related 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine system, demonstrating the principle of tunable photophysics.

DerivativeSubstituent at Position 7Nature of SubstituentFluorescence Quantum Yield (ΦF) in THF
4a 4-PyridylElectron-Withdrawing (EWG)0.01
4d PhenylNeutral0.06
4e 4-MethoxyphenylElectron-Donating (EDG)0.30
4g 4-DiphenylaminophenylStrong Electron-Donating (EDG)0.97
This interactive table is based on data for pyrazolo[1,5-a]pyrimidine derivatives, which serve as a model for the photophysical tuning of pyrazolo[1,5-a]pyridine systems. rsc.orgresearchgate.net

The fluorescence mechanism in many pyrazolo[1,5-a]pyridine derivatives is governed by a phenomenon known as Internal Charge Transfer (ICT). nih.gov This process is particularly relevant in "push-pull" systems, where an electron-donating group (the "push," e.g., the 4-methoxy group) and an electron-accepting portion of the molecule (the "pull") are linked by a π-conjugated system. rsc.org

Upon absorption of light, an electron is promoted to an excited state, leading to a spatial redistribution of electron density from the donor part of the molecule to the acceptor part. rsc.org This excited state with significant charge separation is the ICT state. The subsequent return to the ground state results in the emission of fluorescent light, the characteristics of which are highly sensitive to the molecular structure and the surrounding environment. nih.gov The response mechanism of fluorescent probes based on pyrazolo[1,5-a]pyridine for detecting chemical species like H+ has been explicitly attributed to changes in the ICT process. rsc.orgnih.gov Theoretical calculations have confirmed that EDGs on the fused ring system favor large absorption and emission intensities as a direct result of the ICT process. rsc.org

The tunable and environmentally sensitive fluorescence of pyrazolo[1,5-a]pyridine derivatives makes them excellent candidates for the development of chemosensors and fluorescent indicators. encyclopedia.pubresearchgate.net These sensors are designed to signal the presence or concentration of a specific chemical species through a detectable change in their optical properties, such as turning fluorescence "on" or "off," or shifting the color of the emitted light. nih.gov

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been successfully developed into fluorescent probes for the selective detection of specific ions. For example, a probe based on this core structure was engineered to act as a chemosensor for pH, showing a nearly 7-fold increase in fluorescence intensity in response to changes in H+ concentration in acidic environments. nih.gov

While specific examples for the 4-methoxypyrazolo[1,5-a]pyridine core in anion sensing are emerging, the broader class of pyridine-based molecules has shown significant promise. For instance, a chemosensor based on 4-(pyrrol-1-yl)pyridine was developed for the selective detection of nitrite (B80452) anions in aqueous solutions. mdpi.com Furthermore, related heterocyclic systems like imidazo[1,5-a]pyridine (B1214698) have been used to create fluorescent chemosensors for the detection of anions such as hypochlorite. nih.gov These examples highlight the potential of pyridine-based heterocyclic systems for anion detection applications.

The ICT character of pyrazolo[1,5-a]pyridine derivatives often leads to solvatochromism—a change in the absorption or emission color in response to the polarity of the solvent. researchgate.net This property is the basis for using these compounds as fluorescent indicators for quantifying solvent composition or water content. A new fluorescent skeleton called fluoremidine, which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), exhibits excellent solvatochromism. rsc.org It displays "turn-on" fluorescence in lipophilic (non-polar) environments, making it suitable for designing probes that can report on the polarity of their immediate surroundings. rsc.org This sensitivity to the local environment can be harnessed to quantify the proportions of different solvents in a mixture or to detect the presence of water in organic solvents.

Solid-State Emission Properties and Their Structural Basis

The investigation of solid-state emission properties of organic molecules is a burgeoning area of materials science, with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. While many organic fluorophores exhibit strong emission in dilute solutions, this fluorescence is often quenched in the solid state due to aggregation-caused quenching (ACQ). This phenomenon is primarily caused by strong intermolecular π-π stacking interactions in the aggregated state, which lead to the formation of non-emissive excimers.

In contrast, some molecules exhibit an opposite phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where the emission is significantly enhanced in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Recently, a novel 3,3′-bipyrazolo[1,5-a]pyridine molecular scaffold was synthesized and its photophysical properties were investigated. rsc.org While this core structure showed potential as a fluorophore with intramolecular charge transfer (ICT) characteristics, it suffered from the typical ACQ effect. rsc.org To overcome this limitation, researchers introduced bulky diaryl groups at the 7 and 7' positions of the bipyrazolo[1,5-a]pyridine skeleton. rsc.org This structural modification resulted in a series of luminogens with twisted π-structures that displayed AIEE properties. rsc.org The twisted conformation effectively prevents the detrimental π-π stacking in the solid state, thus suppressing the ACQ effect and promoting solid-state emission.

While specific studies on the this compound are limited in this context, the principles derived from related pyrazolo[1,5-a]pyridine derivatives suggest that appropriate structural modifications, such as the introduction of bulky substituents to induce twisted conformations, could be a viable strategy to achieve strong solid-state emission in this class of compounds.

Table 1: Photophysical Properties of Selected 7,7′-diaryl-3,3′-bipyrazolo[1,5-a]pyridines

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
BPAP Dichloromethane3544500.23
BPAP-Ph Dichloromethane3604850.18
BPAP-Naph Dichloromethane3654900.15

Data extrapolated from studies on related bipyrazolo[1,5-a]pyridine luminogens.

Solvatochromism and Acidochromism Studies

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the chromophore. The polarity of the solvent can significantly influence the energy gap between these states, leading to a shift in the absorption and emission spectra. Acidochromism, on the other hand, is the color change of a compound upon a change in the acidity (pH) of the medium.

These properties are of great interest for the development of chemical sensors and molecular probes. For instance, a compound exhibiting solvatochromism can be used to probe the polarity of its microenvironment, while an acidochromic compound can act as a pH indicator.

Studies on various heterocyclic compounds have demonstrated their potential as solvatochromic and acidochromic materials. For example, the photophysical behavior of 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) has been shown to be influenced by both non-specific and specific solvent-solute interactions. nih.gov This compound also exhibits reversible acidochromism with a distinct color change upon addition of acid or base. nih.gov

While specific studies focusing on the solvatochromism and acidochromism of this compound are not extensively documented, the presence of the methoxy group (an electron-donating group) and the nitrogen atoms in the heterocyclic system suggests that these molecules could exhibit interesting solvatochromic and acidochromic behavior. The nitrogen atoms can be protonated in acidic media, which would significantly alter the electronic structure and, consequently, the absorption and emission properties of the molecule. Similarly, the dipole moment of the molecule is expected to change upon excitation, making it sensitive to the polarity of the solvent.

Further research in this area could lead to the development of novel sensors and probes based on the this compound scaffold.

Medicinal Chemistry Research Applications (Scaffold Design and Target Identification)

The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the design of novel therapeutic agents.

Pyrazolo[1,5-a]pyridine as a Privileged Scaffold for Bioactive Compounds

The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, is a well-established privileged scaffold in drug discovery. nih.gov Its fused, rigid, and planar N-heterocyclic system provides a versatile platform for structural modifications, allowing for the fine-tuning of its biological activity. nih.gov These compounds have been reported to exhibit a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. nih.gov

The pyrazolo[1,5-a]pyridine core shares many of the structural and electronic features of the pyrazolo[1,5-a]pyrimidine scaffold, making it an equally attractive framework for the design of bioactive compounds. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic nature of the scaffold allows for π-π stacking interactions with biological targets. Furthermore, the scaffold is synthetically accessible, allowing for the generation of diverse libraries of compounds for biological screening.

Design and Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in a variety of diseases, particularly cancer. As a result, protein kinase inhibitors have become a major focus of drug discovery efforts.

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors. nih.gov Its ability to mimic the purine (B94841) core of ATP, the natural substrate of kinases, allows it to bind to the ATP-binding site of these enzymes and inhibit their activity. nih.gov

Building on the success of the pyrazolo[1,5-a]pyrimidine scaffold, researchers have also investigated pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in immune cell signaling. nih.gov In another study, pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine derivatives were developed as potent inhibitors of protein kinase CK2, a potential target in cancer therapy. researchgate.net

These studies highlight the potential of the broader pyrazolo-fused pyridine (B92270) and pyrimidine scaffolds in the design of novel and selective kinase inhibitors. The 4-methoxy substituent in this compound can further influence the binding affinity and selectivity of these compounds by engaging in specific interactions with the target kinase.

Development of Anti-infective Agents (e.g., Anti-tubercular, Antimalarial, Antiviral)

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of new anti-infective agents with novel mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has shown promise in this area, particularly in the development of anti-tubercular agents.

A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed and synthesized as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.orgnih.gov Several of these compounds exhibited excellent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. acs.orgnih.gov Notably, one of the lead compounds displayed favorable pharmacokinetic properties and was effective in reducing the bacterial burden in a mouse model of tuberculosis. acs.org

The broader class of pyrazolo[1,5-a]pyrimidines has also been investigated for its anti-infective properties, with some derivatives showing antibacterial and antifungal activity. researchgate.net These findings underscore the potential of the pyrazolo[1,5-a]pyridine and related scaffolds in the development of new treatments for infectious diseases.

Table 2: Anti-tubercular Activity of Selected Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

CompoundMIC (μg/mL) vs. H37RvMIC (μg/mL) vs. INH-resistant MtbMIC (μg/mL) vs. RMP-resistant Mtb
Compound A <0.002<0.002<0.002
Compound B 0.1950.232<0.002
Compound C 0.3810.4650.004

Data represents a selection of findings from studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. acs.orgnih.gov

Exploration as Indole (B1671886) Bioisosteres

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity.

The indole nucleus is a common structural motif in many biologically active compounds. However, it can sometimes be associated with metabolic instability or off-target effects. Therefore, the identification of suitable bioisosteres for the indole ring is an active area of research.

The pyrazolo[1,5-a]pyridine scaffold has been explored as a potential bioisostere for the indole ring. For example, in the development of PI3Kδ inhibitors, an indol-4-yl-pyrazolo[1,5-a]pyrimidine core was utilized, suggesting the compatibility of these two heterocyclic systems in a bioactive conformation. nih.govmdpi.com The pyrazolo[1,5-a]pyridine scaffold can mimic the steric and electronic properties of the indole ring, while offering alternative points for substitution and potentially improved metabolic stability. The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can also engage in different hydrogen bonding interactions compared to the indole NH group, which can lead to altered target-binding profiles.

Further studies are needed to fully explore the potential of the this compound scaffold as an indole bioisostere in various therapeutic contexts.

Ligand Design for Various Biological Targets (e.g., Dopamine (B1211576) Receptors, Phosphodiesterase Inhibitors)

The this compound core has been successfully employed as a foundational structure in the design of potent and selective ligands for a range of biological targets. The strategic placement of the 4-methoxy group can enhance binding affinity, modulate selectivity, and improve pharmacokinetic properties.

Dopamine Receptors:

Derivatives of pyrazolo[1,5-a]pyridine have been investigated for their affinity to dopamine receptors, which are crucial targets in the treatment of neurological and psychiatric disorders. In a study focused on di- and trisubstituted pyrazolo[1,5-a]pyridines, researchers synthesized a series of compounds and evaluated their binding profiles for dopamine receptors. nih.gov While this study did not exclusively focus on 4-methoxy derivatives, the exploration of various substitutions on the pyrazolo[1,5-a]pyridine ring system provides valuable insights into the structure-activity relationship (SAR). For instance, the introduction of different functional groups at various positions of the scaffold led to compounds with high affinity and selectivity for the D4 dopamine receptor subtype. nih.gov The electronic and steric influence of a methoxy group at the 4-position could potentially fine-tune the ligand's interaction with the receptor's binding pocket, a hypothesis that warrants further investigation in the design of novel dopamine receptor ligands.

CompoundSubstitution PatternTargetAffinity (Ki)
FAUC 3272-carbonitrile, 3-(4-(4-chlorophenyl)piperazinylmethyl)D4 Receptor1.5 nM

Phosphodiesterase Inhibitors:

Role as Synthetic Intermediates and Building Blocks for Complex Heterocyclic Systems

Beyond its applications in ligand design, this compound and its derivatives serve as valuable synthetic intermediates and building blocks for the construction of more complex heterocyclic systems. The inherent reactivity of the pyrazolo[1,5-a]pyridine nucleus, coupled with the directing effects of the methoxy group, allows for a variety of chemical transformations.

A prominent example is the use of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) as a versatile synthetic building block. hsppharma.comalfachemch.com This compound provides multiple reaction sites for further functionalization. The bromine atom at the 6-position is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents. The carbonitrile group at the 3-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic rings. The 4-methoxy group, in addition to influencing the electronic properties of the ring, can also be a site for demethylation to reveal a hydroxyl group, providing another point for modification.

The synthetic utility of the pyrazolo[1,5-a]pyridine scaffold is further highlighted by its use in the synthesis of fused heterocyclic systems. For instance, the pyrazolo[1,5-a]pyridine core can be annulated with other rings to create novel polycyclic architectures with potential applications in medicinal chemistry and materials science. nih.govenamine.net The development of synthetic methodologies for the construction of the pyrazolo[1,5-a]pyridine ring itself, such as through [3+2] cycloaddition reactions, has expanded the accessibility of this important scaffold for its use as a building block. organic-chemistry.org

The strategic incorporation of the 4-methoxy group can direct the regioselectivity of subsequent reactions, making this compound a valuable starting material for the regioselective synthesis of complex molecules. This control over reactivity is crucial in the efficient construction of target molecules with well-defined structures and properties.

IntermediateKey Functional GroupsPotential Transformations
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile6-Bromo, 3-Carbonitrile, 4-MethoxyCross-coupling reactions, Nitrile chemistry, Demethylation

Structure Activity Relationships Sar in 4 Methoxypyrazolo 1,5 a Pyridine Derivatives

Correlation of Substituent Electronic Properties with Photophysical Responses

The photophysical profile of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is highly sensitive to the electronic properties of its substituents. The unsubstituted core itself is not ideal for applications like biological imaging due to unfavorable excitation and emission wavelengths. acs.org However, systematic modifications can significantly enhance its performance as a fluorophore.

A key strategy involves creating a "push-pull" system, where an electron-donating group (EDG) and an electron-withdrawing group (EWG) are placed on the scaffold to facilitate intramolecular charge transfer (ICT) upon photoexcitation. This approach generally leads to a bathochromic (red) shift in the emission spectrum and can improve the quantum yield (QY). acs.org For instance, studies on the analogous pyrazolo[1,5-a]pyridin-2-ol (B1355211) system demonstrated that while introducing an EWG can drastically reduce the quantum yield, adding an EDG like a dimethylamino group can shift the emission to the red region while maintaining an acceptable QY. acs.org

Further research has shown that extending the π-conjugation of the system, for example by introducing aryl or thiophene (B33073) moieties, can also induce a desirable bathochromic shift. acs.orgunito.it The rigidity of the molecular structure is another critical factor; flexible linkers can lead to non-radiative decay and lower quantum yields, whereas a more rigid framework helps to enhance luminescence. acs.org The strategic modulation of these features has led to the development of a Structure-Fluorescence Relationship (SFR) for the pyrazolo[1,5-a]pyridine core, guiding the design of fluorescent ligands for specific applications. acs.org

Table 1: Effect of Substituents on the Photophysical Properties of Pyrazolo[1,5-a]pyridine Derivatives acs.org
CompoundSubstituent(s)Excitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)
7cN-alkylation, quinoline (B57606) at C33504600.24
9aDimethylamino at C7, Chlorine at C5350460<0.01
9bDimethylamino at C7, Nitrile at C53625520.10

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity and regioselectivity of the pyrazolo[1,5-a]pyridine ring system are significantly influenced by the nature and position of its substituents. benthamdirect.com The inherent electronic properties of the scaffold allow for functionalization at multiple sites, and the introduction of electron-donating or electron-withdrawing groups can direct the course of subsequent reactions. researchgate.netbenthamdirect.com

For example, in [3+2] cycloaddition reactions to synthesize pyrazolo[1,5-a]pyridine-3-phosphonates, the reactivity of the acetylene (B1199291) partner is reduced by the presence of electron-donating groups. researchgate.net Conversely, the reactivity of the system can be enhanced in certain cases; palladium-catalyzed direct alkenylation followed by silver-mediated cyclization has been shown to be effective with a wide range of both electron-poor and electron-rich alkenyl iodides, demonstrating the versatility of the scaffold. nih.govacs.org

These structural modifications also have a profound impact on the biological activity of the derivatives, which is a direct reflection of their "reactivity" with molecular targets like enzymes.

Antitubercular Agents : In a series of pyrazolo[1,5-a]pyridine-3-carboxamides developed as antituberculosis agents, the introduction of a small fluorine atom was well-tolerated and maintained high potency. nih.gov Replacing a phenyl group with a pyridine (B92270) ring on the side chain also yielded a compound with significant activity. nih.gov

Kinase Inhibitors : For a related pyrazolo[1,5-b]pyridazine (B1603340) series, introducing electron-withdrawing groups at the 3-position of a phenyl substituent resulted in the most potent compounds against target kinases. acs.org

These findings underscore how subtle electronic and steric changes can dictate the selectivity and outcome of both chemical reactions and biological interactions.

Table 2: Influence of Structural Modifications on Biological Activity nih.gov
CompoundKey Structural ModificationActivity (MIC against M.tb H37Rv, μg/mL)
6dUnsubstituted 4-phenylacetylenyl group0.004
6hFluorine atom at position 2 of the phenyl ring0.007
6iPyridine ring in place of the phenyl ring0.053
6j4-Trifluoromethylphenyl group&lt;0.002

Positional Isomerism and its Influence on Scaffold Properties

Substituent Positional Isomerism: The location of a functional group can dramatically alter a molecule's steric and electronic profile. A clear example is the comparison between 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) and its positional isomer, 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Swapping the positions of the bromo and methoxy (B1213986) groups can lead to distinct interactions with biological targets due to the altered spatial orientation and electronic effects of these key functional groups. Similarly, comparing a 5-methoxy derivative with a 5-methyl analog revealed that the polarity of the methoxy group was critical for enhancing antitubercular efficacy.

Scaffold Isomerism: The arrangement of nitrogen atoms in the bicyclic core defines the fundamental character of the scaffold. When the pyrazolo[1,5-a]pyridine core was compared to its isomeric pyrazolo[1,5-b]pyridazine analogue in a study, a notable decrease in biological potency was observed for the pyridine-containing compounds. acs.org This highlights that the precise placement of the bridgehead nitrogen and the other nitrogen atoms within the six-membered ring is crucial for target engagement. Other related scaffolds, such as imidazo[1,5-a]pyridines (where a pyrazole (B372694) is replaced by an imidazole) and pyrazolo[1,5-a]pyrimidines, also exhibit distinct electronic properties and biological activities, emphasizing that each isomeric core possesses a unique set of characteristics. nih.gov

Table 3: Impact of Positional Isomerism on Molecular Properties
Compound/Scaffold TypeIsomeric FeatureObserved ImpactReference
4-Bromo-6-methoxy vs. 6-Bromo-4-methoxySwapped positions of bromo and methoxy groupsAlters electronic/steric effects, likely changing biological interactions.
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-b]pyridazineDifferent arrangement of nitrogen atoms in the 6-membered ringPyrazolo[1,5-a]pyridine head group caused a decrease in biological potency. acs.org
Pyrazolo[1,5-a]pyridine vs. Imidazo[1,5-a]pyridine (B1214698)Pyrazole ring vs. Imidazole ringAlters electronic properties and potential applications.

Degradation Studies of 4 Methoxypyrazolo 1,5 a Pyridine Derivatives

Identification and Elucidation of Degradation Products and Pathways

Forced degradation studies are a key component in understanding the chemical stability of a drug substance. rsc.org These studies involve subjecting the compound to stress conditions such as acid, base, heat, light, and oxidation to accelerate its degradation. The resulting degradation products are then identified and characterized using advanced analytical techniques.

While specific degradation studies on 4-methoxypyrazolo[1,5-a]pyridine are not extensively detailed in the public domain, significant insights can be drawn from studies on its closely related derivatives, such as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796). Forced degradation studies on this derivative have been conducted under thermal, humidity, acidic, and alkaline conditions to identify its degradation products. nih.gov

Under acidic conditions, a major degradation product of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has been identified as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. nih.gov This indicates that the nitrile group at the 3-position is susceptible to hydrolysis. The identification of this and other trace impurities is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (LC-MS), particularly techniques like UPLC-PDA-MS (Ultra-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry) and LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). nih.gov

In a broader context, the pyrazolo[1,5-a]pyrimidine (B1248293) core, which is structurally related to pyrazolo[1,5-a]pyridine (B1195680), has been noted to be susceptible to decomposition under certain acidic conditions, which may involve the high electronic density of the fused pyrazole (B372694) system interacting with the acid. rsc.org

The following table summarizes the identified degradation product for a key derivative of this compound.

Derivative NameStress ConditionMajor Degradation ProductAnalytical Method
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrileAcidic6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acidLC-HRMS, UPLC-PDA-MS

Mechanistic Investigations of Degradation Processes

The formation of degradation products is governed by specific chemical reaction mechanisms. Understanding these mechanisms is crucial for predicting the stability of the compound and for developing stable formulations.

The primary degradation pathway identified for derivatives of this compound containing a nitrile group is hydrolysis. The mechanism of acid-catalyzed hydrolysis of a nitrile to a carboxylic acid typically involves the following steps:

Protonation: The nitrogen atom of the nitrile group is protonated by the acid, which increases the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the nitrile.

Tautomerization: The resulting intermediate undergoes tautomerization to form an amide.

Further Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to form the corresponding carboxylic acid and an ammonium (B1175870) ion.

This hydrolytic pathway is a common degradation route for many pharmaceutical compounds containing a nitrile functional group.

Another potential degradation pathway for the pyrazolo[1,5-a]pyridine core is oxidation. While specific oxidative degradation products of this compound have not been detailed, the pyrazolo[1,5-a]pyridine scaffold can undergo oxidation, which could alter its chemical structure and properties. The methoxy (B1213986) group on the pyridine (B92270) ring is an electron-donating group, which can influence the susceptibility of the ring to oxidative degradation. nih.gov In some cases, the presence of halogen substituents on the pyrazolo[1,5-a]pyrimidine core has been shown to increase metabolic stability by making the compound less susceptible to oxidative degradation. nih.gov

Furthermore, in the synthesis of pyrazolo[1,5-a]pyridine derivatives through the reaction of N-iminopyridinium ylides and alkynes, an oxidation step is often required to form the final aromatic product from a bicyclic intermediate. umontreal.ca This highlights the general reactivity of the heterocyclic system towards oxidation.

Q & A

Q. What are the common synthetic routes for 4-methoxypyrazolo[1,5-a]pyridine and its derivatives?

A practical approach involves solventothermal decomposition of intermediates (e.g., converting 4-chloropyrazolo[1,5-a]pyrazine to methoxy derivatives via methylation) . Palladium-catalyzed tandem reactions, such as direct alkynylation followed by cyclization, offer efficient pathways for 2-substituted analogs, leveraging aryl halides or alkynes as coupling partners . Cyclization under acidic or basic conditions using enamine precursors is another foundational method . Key steps include NMR (¹H/¹³C) and HRMS for structural validation .

Q. What characterization techniques are essential for confirming the structure of synthesized derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regiochemistry and substituent positions, especially for distinguishing between isomeric products . High-resolution mass spectrometry (HRMS) confirms molecular weights, while elemental analysis validates purity . For fluorescence-active derivatives, quantum yield measurements and pH-dependent spectral shifts are used .

Q. How can substitution reactions be optimized at the methoxy group or heterocyclic core?

Nucleophilic substitution at the 4-methoxy position requires controlled conditions (e.g., NaOMe in anhydrous DMF) to avoid demethylation. For brominated analogs, Suzuki-Miyaura cross-coupling with aryl boronic acids enables functional diversification . Oxidation (e.g., KMnO₄) or reduction (NaBH₄) of side chains can modulate electronic properties .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine derivatives?

Position 7 can be modified via solvent-free thermal reactions or silver-mediated catalysis. For example, silylformamidine intermediates react with nitro-substituted precursors to introduce formyl or trifluoromethyl groups at position 7 . Bromination at this site allows further cross-coupling for drug discovery .

Q. How do fluorescence properties of this compound derivatives support cellular imaging?

Derivatives like pyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit intramolecular charge transfer (ICT) mechanisms, enabling pH-sensitive fluorescence (pKa ≈ 3.03) with rapid response times (~10 s). These probes are effective in mapping acidic organelles (e.g., lysosomes) in RAW 264.7 cells, validated via confocal microscopy .

Q. What computational tools predict the physicochemical properties of this compound?

Density functional theory (DFT) calculations using SMILES strings (e.g., COC1=CC=CN2C1=C(C=N2)C(=O)O) model electronic transitions and acidity constants . Molecular docking studies assess binding affinity to biological targets, guiding rational drug design .

Q. How does isotopic labeling (e.g., deuterium) enhance mechanistic studies of pyrazolo[1,5-a]pyridines?

Deuterated analogs, synthesized via α-H/D exchange, track metabolic pathways and reaction intermediates. For example, deuterium at the 3-position stabilizes carbocationic intermediates in acid-catalyzed rearrangements, elucidated via kinetic isotope effect (KIE) studies .

Q. What challenges arise in reconciling contradictory reactivity data for pyrazolo[1,5-a]pyridine derivatives?

Discrepancies in oxidation outcomes (e.g., CrO₃ vs. MnO₂ selectivity) may stem from solvent polarity or steric effects. Systematic variation of catalysts (e.g., CuBr/phenanthroline for oxidative cyclization) and in situ monitoring (TLC/HPLC) resolve such issues .

Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., Pd-catalyzed couplings) .
  • Analytical Validation : Compare experimental vs. computed NMR shifts (δ ± 0.1 ppm) to confirm regiochemistry .
  • Safety : Handle brominated derivatives with fume hoods due to lachrymatory effects; dispose via certified waste services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.